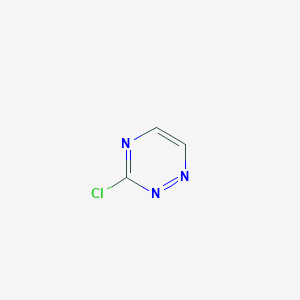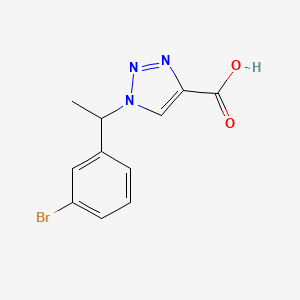
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Azide: The starting material, 3-bromophenyl ethylamine, is converted to the corresponding azide using sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide or a suitable carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
科学的研究の応用
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: Triazole derivatives are known for their ability to form stable complexes with metals, making them useful in the development of new materials with unique properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.
作用機序
The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity. The bromophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with the bromine atom at the para position.
1-(1-(3-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with a chlorine atom instead of bromine.
1-(1-(3-Methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific molecular targets. Additionally, the combination of the triazole ring and the bromophenyl group provides a versatile scaffold for further functionalization and optimization in various applications.
特性
CAS番号 |
1779121-16-2 |
|---|---|
分子式 |
C11H10BrN3O2 |
分子量 |
296.12 g/mol |
IUPAC名 |
1-[1-(3-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
InChIキー |
XURNSTJXFTXOKV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)Br)N2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



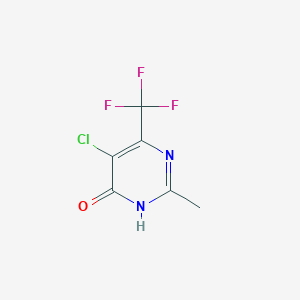
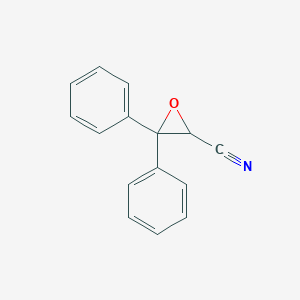
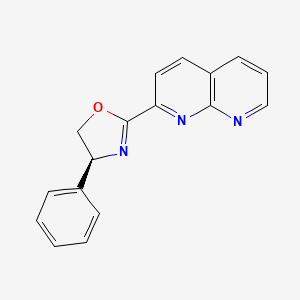

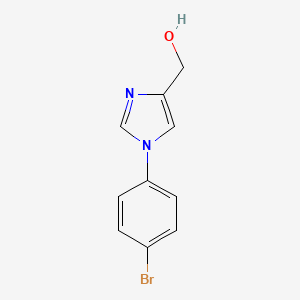

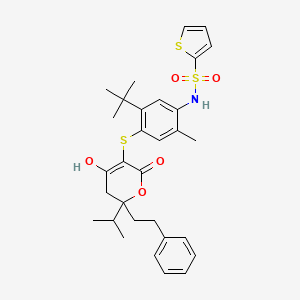
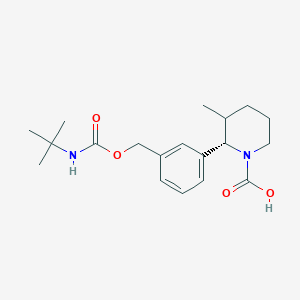
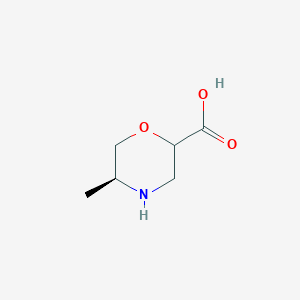

![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)

